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Compound of Interest

Compound Name:
1-(2-Chlorobenzyl)-3,5-dimethyl-

1H-pyrazol-4-ol

CAS No.: 1492674-57-3

Cat. No.: B1466788

Get Quote

In the landscape of modern drug discovery, the pyrazole scaffold has emerged as a

cornerstone in the design of potent and selective kinase inhibitors. Its unique structural features

allow for a multitude of interactions with the ATP-binding pocket of kinases, making it a

privileged structure in medicinal chemistry. This guide provides a comparative study of the

ligand binding affinity of various pyrazole-based complexes targeting key kinases implicated in

oncology and inflammatory diseases. We will delve into the experimental data that underpins

our understanding of their therapeutic potential, offering a resource for researchers, scientists,

and drug development professionals.

The Significance of Pyrazole Scaffolds in Kinase
Inhibition
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of

numerous diseases, most notably cancer. The development of small molecule inhibitors that

can selectively target specific kinases has revolutionized treatment paradigms. The pyrazole

core, a five-membered heterocyclic ring with two adjacent nitrogen atoms, serves as an

excellent bioisostere for other aromatic systems and can be readily functionalized to achieve
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high binding affinity and selectivity. The nitrogen atoms of the pyrazole ring can act as both

hydrogen bond donors and acceptors, facilitating crucial interactions within the hinge region of

the kinase ATP-binding site.

Comparative Binding Affinity of Pyrazole-Based
Kinase Inhibitors
The binding affinity of a ligand to its target protein is a critical parameter in drug design, often

quantified by the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal

inhibitory concentration (IC50). Lower values for these parameters are indicative of higher

binding affinity. Below is a comparative table summarizing the binding affinities of several

notable pyrazole-based kinase inhibitors against their primary targets.

Compound/Dr
ug Name

Target
Kinase(s)

Binding
Affinity
(Kd/Ki/IC50)

Assay Method Reference

Ruxolitinib JAK1/JAK2

IC50: 3.3 nM

(JAK1), 2.8 nM

(JAK2)

Homogeneous

Time-Resolved

Fluorescence

(HTRF)

Crizotinib ALK/MET

IC50: 24 nM

(ALK), 8 nM

(MET)

In vitro kinase

assay

Sunitinib VEGFR/PDGFR

IC50: 9 nM

(VEGFR2), 8 nM

(PDGFRβ)

Enzyme-linked

immunosorbent

assay (ELISA)

Celecoxib COX-2 IC50: 40 nM
Whole blood

assay

Staurosporine

(control)
Broad-spectrum

IC50: ~1-20 nM

for various

kinases

Radiometric

assay
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Note: The binding affinity values can vary depending on the specific assay conditions and the

cell-free or cell-based nature of the experiment.

Experimental Methodologies for Determining
Binding Affinity
The selection of an appropriate biophysical or biochemical assay is paramount for the accurate

determination of ligand binding affinity. Each technique offers unique advantages and provides

complementary information.

Isothermal Titration Calorimetry (ITC)
ITC is considered the gold standard for measuring binding affinities as it directly quantifies the

heat change that occurs upon molecular interaction. This technique provides a complete

thermodynamic profile of the binding event, including the enthalpy (ΔH) and entropy (ΔS)

changes, in addition to the dissociation constant (Kd).

Experimental Workflow for ITC:
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Caption: Key interactions of a pyrazole-based inhibitor within the JAK kinase ATP-binding

pocket.

Conclusion
The pyrazole scaffold is a versatile and highly valuable framework in the design of potent and

selective kinase inhibitors. A thorough understanding of the binding affinities of these

compounds, determined through rigorous experimental methodologies such as ITC, SPR, and

fluorescence-based assays, is crucial for advancing drug discovery efforts. The comparative

data presented in this guide highlights the subtle structural modifications that can lead to

significant differences in binding potency and selectivity, providing a valuable resource for

medicinal chemists and pharmacologists in the development of next-generation kinase

inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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